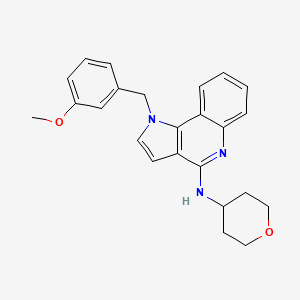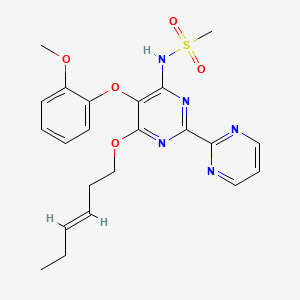
ET receptor antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ET receptor antagonist 2, also known as compound 16j, is a potent and selective antagonist of endothelin receptors. Endothelin receptors, particularly ETA and ETB, play crucial roles in maintaining vascular homeostasis. This compound has shown significant efficacy in treating pulmonary arterial hypertension and other cardiovascular-related diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ET receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
化学反应分析
Types of Reactions: ET receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products:
科学研究应用
ET receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions and developing new synthetic methodologies.
Biology: Investigated for its role in modulating endothelin receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating pulmonary arterial hypertension, cardiovascular diseases, and other conditions related to endothelin receptor dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
作用机制
ET receptor antagonist 2 exerts its effects by selectively binding to endothelin receptors, particularly ETA and ETB. This binding prevents the interaction of endothelin peptides with their receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other physiological responses. The molecular targets include key residues within the receptor binding sites, and the pathways involved are primarily related to vascular tone regulation and cellular proliferation .
相似化合物的比较
Bosentan: A dual ETA and ETB receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A selective ETA receptor antagonist with improved efficacy and safety profile compared to earlier compounds.
Ambrisentan: Another selective ETA receptor antagonist known for its high potency and favorable pharmacokinetic properties
Uniqueness of ET Receptor Antagonist 2: this compound stands out due to its high selectivity and potency for endothelin receptors, particularly ETA. Its unique chemical structure allows for more effective receptor binding and inhibition, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C22H25N5O5S |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
N-[6-[(E)-hex-3-enoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25N5O5S/c1-4-5-6-9-15-31-22-18(32-17-12-8-7-11-16(17)30-2)19(27-33(3,28)29)25-21(26-22)20-23-13-10-14-24-20/h5-8,10-14H,4,9,15H2,1-3H3,(H,25,26,27)/b6-5+ |
InChI 键 |
BXHYHRDLJMOJCV-AATRIKPKSA-N |
手性 SMILES |
CC/C=C/CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
规范 SMILES |
CCC=CCCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


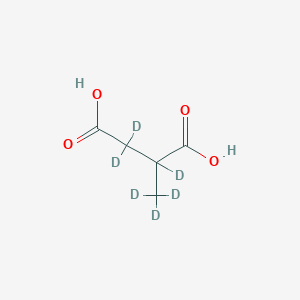
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
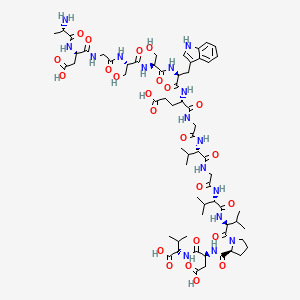
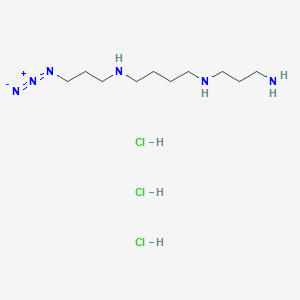
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

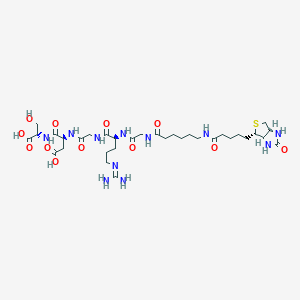
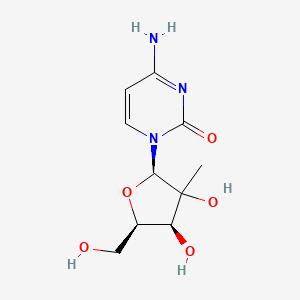
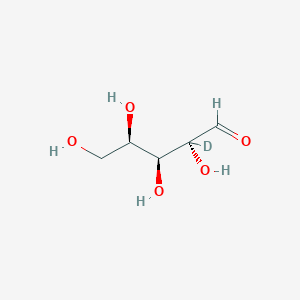
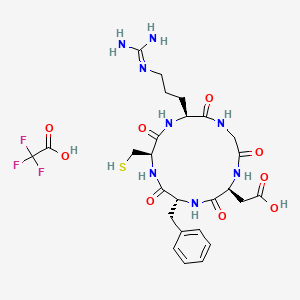


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
